molecular formula C16H21N5OS2 B2840201 1-(5-((2-(Pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea CAS No. 1002596-79-3

1-(5-((2-(Pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea

Cat. No.: B2840201
CAS No.: 1002596-79-3
M. Wt: 363.5
InChI Key: PBPMAJBBCVMHAI-UHFFFAOYSA-N
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Description

1-(5-((2-(Pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 1-(5-((2-(Pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine group can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an electrophilic center on the thiadiazole ring.

    Urea Formation: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea linkage.

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(5-((2-(Pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-(5-((2-(Pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound’s interactions with enzymes and receptors make it a valuable tool for studying biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-(5-((2-(Pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites, while the pyrrolidine and urea moieties can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(5-((2-(Pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea include other thiadiazole derivatives and urea-containing compounds. Some examples are:

    1-(4-Methylphenyl)-3-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiourea: Similar structure but with a thiourea group instead of a urea group.

    1-(4-Methylphenyl)-3-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate: Contains a carbamate group instead of a urea group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-methylphenyl)-3-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS2/c1-12-4-6-13(7-5-12)17-14(22)18-15-19-20-16(24-15)23-11-10-21-8-2-3-9-21/h4-7H,2-3,8-11H2,1H3,(H2,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPMAJBBCVMHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCCN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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